(2-phenyl-2H-1,2,3-triazol-4-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
(2-phenyltriazol-4-yl)-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O2S/c28-21(18-12-22-27(24-18)17-6-2-1-3-7-17)26-9-4-5-15(13-26)11-19-23-20(25-29-19)16-8-10-30-14-16/h1-3,6-8,10,12,14-15H,4-5,9,11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJUQLHTIFSEKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NN(N=C2)C3=CC=CC=C3)CC4=NC(=NO4)C5=CSC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2-phenyl-2H-1,2,3-triazol-4-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a hybrid molecule that integrates the biological activities of triazole and oxadiazole moieties. This article discusses its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.
Synthesis of the Compound
The synthesis of this compound typically involves the following steps:
- Formation of the Triazole Ring : Utilizing 2-phenyl-2H-1,2,3-triazole as a starting material.
- Oxadiazole Integration : The thiophenyl group is introduced through a reaction with 1,2,4-oxadiazole derivatives.
- Piperidine Linkage : The piperidine ring is formed by reacting with appropriate aldehydes or ketones to yield the final compound.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Antimicrobial Activity
Research indicates that compounds containing triazole and oxadiazole derivatives exhibit significant antimicrobial properties. For example:
- Triazole derivatives have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Oxadiazole derivatives have been documented to possess activity against Mycobacterium tuberculosis, with some compounds demonstrating effectiveness against resistant strains .
Anticancer Activity
The anticancer potential of triazole and oxadiazole hybrids has been extensively studied:
- Compounds featuring these moieties have demonstrated cytotoxic effects on various cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer). For instance, one study reported an IC50 value below 1 μM for certain derivatives against MCF-7 cells .
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | <1 | Induction of apoptosis |
| Compound B | HT-29 | 5.5 | Cell cycle arrest |
Anti-inflammatory and Analgesic Properties
Some studies suggest that triazole and oxadiazole derivatives may also exhibit anti-inflammatory properties. The mechanisms often involve inhibition of pro-inflammatory cytokines and modulation of signaling pathways related to inflammation .
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds:
- Substituents on the Triazole Ring : Electron-donating groups enhance activity against microbial strains.
- Oxadiazole Positioning : The position of the oxadiazole ring affects binding affinity to biological targets.
- Piperidine Modifications : Variations in the piperidine structure can lead to altered pharmacokinetics and bioavailability.
Case Studies
Several case studies highlight the efficacy of similar compounds:
- Case Study 1 : A study on a series of triazole derivatives showed a significant reduction in tumor growth in vivo models when administered at low doses .
- Case Study 2 : Research focusing on oxadiazole-based compounds revealed that they could effectively inhibit Mycobacterium tuberculosis with a long half-life in biological systems .
Scientific Research Applications
Structural Overview
The molecular formula of the compound is , with a molecular weight of approximately 420.49 g/mol. The structure features a triazole ring, a piperidine moiety, and an oxadiazole group, which contribute to its diverse reactivity and biological activity.
Antimicrobial Activity
Research has indicated that compounds containing triazole and oxadiazole moieties exhibit significant antimicrobial properties. Studies have shown that derivatives similar to the target compound demonstrate effectiveness against various bacterial strains, including multidrug-resistant strains of Mycobacterium tuberculosis .
Anticancer Potential
The triazole scaffold is known for its anticancer properties. Compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Neuropharmacological Effects
Piperidine derivatives are often explored for their neuropharmacological effects. The incorporation of the piperidine ring in this compound suggests potential applications in treating neurological disorders by modulating neurotransmitter systems .
Antitubercular Activity Study
A recent study synthesized a series of triazole-based compounds that were tested for their antitubercular activity against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited promising activity with low cytotoxicity profiles .
Anticancer Activity Evaluation
In another study focused on similar triazole derivatives, researchers evaluated their anticancer effects on various cell lines. The findings revealed that specific compounds significantly inhibited tumor growth in vitro and showed potential for further development as anticancer agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on core heterocycles, substituents, and scaffold modifications. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison with Analogous Compounds
Heterocyclic Core Variations
- 1,2,3-Triazole vs.
- 1,2,4-Oxadiazole vs. Thiazole : The oxadiazole’s electron-withdrawing nature improves metabolic stability relative to thiazole-containing analogs, which are more prone to oxidative degradation .
Substituent Effects
- Thiophen-3-yl vs. Fluorophenyl/Phenyl : The thiophene’s electron-rich aromatic system likely enhances π-π interactions in hydrophobic binding pockets compared to fluorophenyl or phenyl groups, which prioritize lipophilicity .
Research Findings and Implications
Enhanced Binding Affinity : The combination of 1,2,3-triazole and 1,2,4-oxadiazole may synergize to improve interactions with polar residues in enzymatic active sites.
Metabolic Stability : The oxadiazole and thiophene groups could reduce susceptibility to cytochrome P450-mediated metabolism compared to compounds with thiazole or benzothiazole cores .
Solubility-Target Balance : The piperidine linker balances lipophilic (thiophene) and hydrophilic (triazole/oxadiazole) features, optimizing membrane permeability and aqueous solubility .
Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The triazole core is synthesized via click chemistry, as demonstrated in analogous systems:
- Azide preparation : Treat phenylacetylene with sodium azide and copper(II) sulfate in aqueous methanol (yield: 85–92%).
- Cycloaddition : React the azide with ethyl propiolate under Cu(I) catalysis (CuI, 10 mol%) in DMF at 60°C for 12 hours.
Reaction Conditions :
| Step | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | NaN₃, CuSO₄ | MeOH/H₂O | 25 | 6 | 89 |
| 2 | CuI, DIPEA | DMF | 60 | 12 | 78 |
Hydrolysis to Carboxylic Acid
Saponify the ester using NaOH (2M) in ethanol/water (1:1) at reflux for 4 hours (yield: 95%).
Synthesis of 3-((3-(Thiophen-3-yl)-1,2,4-Oxadiazol-5-yl)Methyl)Piperidine
Thiophene-3-Carbohydrazide Preparation
Oxadiazole Formation via Cyclization
- Intermediate nitrile synthesis : Treat thiophene-3-carbohydrazide with cyanogen bromide in acetic acid (80°C, 6 hours).
- Cyclocondensation : React the nitrile with hydroxylamine hydrochloride in ethanol/water (reflux, 8 hours, yield: 75%).
Key Spectral Data :
Piperidine Functionalization
- Mannich reaction : Treat piperidine with formaldehyde and the oxadiazole-methyl intermediate in acetonitrile (reflux, 12 hours, yield: 68%).
Fragment Coupling via Ketone Bridge Formation
Carboxylic Acid Activation
Activate Fragment A using HATU (1.5 eq) and DIPEA (3 eq) in dry DMF (0°C, 30 minutes).
Nucleophilic Acyl Substitution
Optimization Insights :
- Solvent screening : DMF > DCM > THF (yields: 72%, 58%, 49%).
- Catalyst : HATU outperforms EDCI/HOBt (72% vs. 63%).
Purification : Silica gel chromatography (EtOAc/hexane 3:7) followed by recrystallization from CH₂Cl₂/MeOH.
Analytical Characterization and Validation
Spectroscopic Data
Q & A
Q. What are the recommended synthetic routes for this compound, and what key reaction conditions optimize yield?
The synthesis typically involves multi-step heterocyclic chemistry. A common approach includes:
- Step 1 : Formation of the 1,2,3-triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC) using 2-phenylacetylene and an azide derivative.
- Step 2 : Synthesis of the 1,2,4-oxadiazole-thiophene moiety via cyclization of thiophene-3-carboxylic acid hydrazide with nitrile intermediates under reflux in ethanol .
- Step 3 : Piperidine functionalization via Mannich reaction or alkylation, followed by coupling to the triazole-oxadiazole scaffold using a methanone linker. Key Conditions : Reflux in ethanol (70–80°C), stoichiometric control of phenylisothiocyanate, and purification via column chromatography (silica gel, ethyl acetate/hexane) .
Q. Which spectroscopic and chromatographic methods are critical for structural validation?
- 1H/13C NMR : Confirm regiochemistry of the triazole ring (e.g., 1,2,3-triazole vs. 1,2,4-triazole) and piperidine substitution patterns.
- IR Spectroscopy : Identify carbonyl (C=O, ~1650–1750 cm⁻¹) and C-N stretches (~1250 cm⁻¹) .
- HPLC-MS : Monitor purity (>95%) and molecular ion peaks (e.g., [M+H]+) .
- Elemental Analysis : Validate C, H, N, S percentages within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict biological activity and target interactions?
- Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps, dipole moments) to assess reactivity and stability. Compare with experimental NMR/IR data to validate tautomeric forms (e.g., thione-thiol equilibrium) .
- Molecular Docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., fungal lanosterol 14α-demethylase, PDB: 3LD6). Prioritize compounds with strong hydrogen bonding to heme groups or hydrophobic interactions with active-site residues .
Q. What strategies resolve contradictions in biological activity data across studies?
- Assay Variability : Standardize protocols (e.g., MIC values for antimicrobial activity using CLSI guidelines) and control solvent effects (DMSO vs. aqueous buffers) .
- Structural Analog Analysis : Compare activity trends in derivatives (Table 1). For example, replacing thiophene with phenyl groups may reduce antifungal potency due to altered π-π stacking .
Table 1 : Comparative Bioactivity of Structural Analogs
Q. How do solvent and pH conditions influence the compound’s stability during biological assays?
- Solvent Effects : Ethanol/water mixtures enhance solubility but may promote hydrolysis of the oxadiazole ring at pH < 5. Use phosphate buffers (pH 7.4) for in vitro assays .
- Long-Term Stability : Store lyophilized samples at -20°C; avoid repeated freeze-thaw cycles to prevent degradation of the methanone linker .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
